![molecular formula C17H18N2O3 B2425347 Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate CAS No. 2227107-74-4](/img/structure/B2425347.png)

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

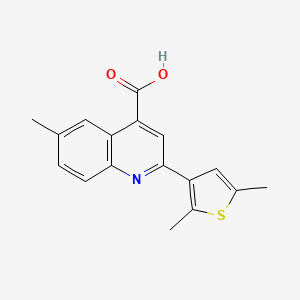

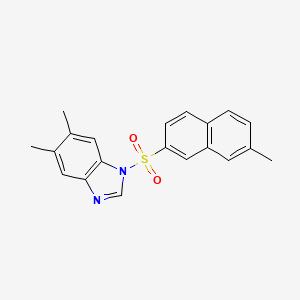

Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate, also known as Compound 1, is a novel chemical compound that has gained significant interest in the scientific community due to its unique structural features. It has a CAS Number of 2227107-74-4 and a molecular weight of 298.34 .

Molecular Structure Analysis

The molecular formula of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate is C17H18N2O3 . The InChI Code is 1S/C17H18N2O3/c1-2-22-17(21)10-16-15(13-6-4-3-5-7-13)9-8-14(19-16)11-18-12-20/h3-9,12H,2,10-11H2,1H3,(H,18,20) .Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a solvent extensively used in consumer products and industrial applications, benefits from various process intensification techniques. These techniques, such as Reactive Distillation and Microwave Reactive Distillation, offer several advantages over traditional production processes, including energy savings, reduced capital investment, and higher production rates. The study by Patil and Gnanasundaram (2020) discusses these techniques in detail, focusing on parameters like ethanol flow rate, catalyst choice, and energy consumption, which are critical for optimizing the purity and overall efficiency of ethyl acetate production G. Patil & N. Gnanasundaram, 2020.

Ionic Liquids' Potential and Safety Concerns

Ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, have shown promise in dissolving biopolymers like cellulose, suggesting their potential for industrial scale-up. The review by Ostadjoo et al. (2018) highlights the urgent need for comprehensive toxicological assessments of these substances to ensure their safe industrial application. It underscores the importance of evaluating human health and ecotoxicity impacts before large-scale utilization Shaghayegh Ostadjoo et al., 2018.

Liquid Organic Hydrogen Carriers (LOHCs)

Ethyl acetate's potential as a hydrogen carrier in the Liquid Organic Hydrogen Carrier (LOHC) process has been explored, with bioethanol conversion producing ethyl acetate and hydrogen as a by-product. This reversible reaction offers a sustainable approach to hydrogen storage and transportation. Santacesaria et al. (2023) discuss the process's advantages, including the use of renewable resources and the benign nature of both ethanol and ethyl acetate towards the environment and human safety Elio Santacesaria et al., 2023.

Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review

Although not directly related to Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate, the toxicological review of Ethyl tertiary-Butyl Ether (ETBE) by McGregor (2007) provides insights into the toxicity, metabolism, and environmental impact of ether compounds. This review might offer a comparative perspective on handling and assessing related chemical entities D. Mcgregor, 2007.

properties

IUPAC Name |

ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-16-15(13-6-4-3-5-7-13)9-8-14(19-16)11-18-12-20/h3-9,12H,2,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFMGOLLGGZAMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=N1)CNC=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxo-1-phenylethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2425270.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)

![1-(naphthalene-2-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2425281.png)

![2-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2425286.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)